2,6-Dibromo-3-(iodomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3-(iodomethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine atoms at the 2 and 6 positions and an iodomethyl group at the 3 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(iodomethyl)pyridine typically involves the bromination and iodination of pyridine derivatives. One common method involves the use of dibromohydantoin as a brominating agent and carbon tetrachloride as a solvent. The reaction is initiated by an appropriate initiator, and the dosage ratio of dibromohydantoin, the initiator, and the starting material (such as 2,6-dimethylpyridine) is carefully regulated to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated dosing systems, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(iodomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridine N-oxides or reduction to form less halogenated derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts, aryl boronic acids, and suitable bases
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3-(iodomethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(iodomethyl)pyridine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with various biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the iodomethyl group but shares similar reactivity and applications.
3-Iodomethylpyridine: Contains the iodomethyl group but lacks the bromine atoms at the 2 and 6 positions.
2,6-Dichloropyridine: Similar structure but with chlorine atoms instead of bromine
Uniqueness
2,6-Dibromo-3-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Biological Activity
2,6-Dibromo-3-(iodomethyl)pyridine is a halogenated pyridine derivative characterized by the presence of two bromine atoms at positions 2 and 6, and an iodomethyl group at position 3 of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities.
- Molecular Formula : C7H5Br2N
- Molecular Weight : 264.95 g/mol
Biological Activity Overview
Research indicates that halogenated pyridines, including this compound, exhibit significant biological activities. These compounds have been studied for their potential as:
- Antimicrobial agents
- Anticancer compounds
- Inhibitors of various enzymes
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The halogen substituents enhance the compound's reactivity and affinity for these targets.
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower compared to other halogenated pyridines.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's mechanism involves the activation of caspase pathways, leading to programmed cell death.
- Enzyme Inhibition : Research has indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism and proliferation.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Similarity | Key Features |
---|---|---|
2,6-Dibromopyridine | 0.84 | Two bromine substituents |
2-Bromo-3-(iodomethyl)pyridine | 0.79 | Iodomethyl group at position 3 |
2-Chloro-6-bromomethylpyridine | 0.79 | Chlorine instead of bromine |
2-Iodo-6-bromopyridine | 0.78 | Iodine at position 2 |
(2,6-Dibromopyridin-3-yl)methanol | 0.79 | Hydroxymethyl substituent |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of halogenated pyridines. The following findings highlight the significance of this compound:
- Synthesis Methods : Various methods have been reported for synthesizing this compound, including halogenation reactions and nucleophilic substitutions.
- Biological Interactions : Investigations into the interactions of this compound with DNA and proteins have revealed that it can form stable complexes, which may contribute to its biological efficacy.
Properties
Molecular Formula |
C6H4Br2IN |
---|---|
Molecular Weight |
376.81 g/mol |
IUPAC Name |
2,6-dibromo-3-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H4Br2IN/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3H2 |
InChI Key |
QTJWOTSTCPZLRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CI)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.